molecular formula C7H3BrF2O B1291627 3-Bromo-2,6-difluorobenzaldehyde CAS No. 398456-82-1

3-Bromo-2,6-difluorobenzaldehyde

Cat. No. B1291627
M. Wt: 221 g/mol
InChI Key: OXBHKEYDKAWFLS-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorobenzaldehyde is a halogenated aromatic aldehyde that has not been directly studied in the provided papers. However, the papers do discuss various brominated benzaldehydes and their chemical properties, which can provide insights into the behavior of halogenated benzaldehydes in general. These compounds are of interest due to their potential applications in organic synthesis and material science, particularly in the synthesis of complex molecules and nonlinear optical materials .

Synthesis Analysis

The synthesis of brominated benzaldehydes can be achieved through different methods. One approach is the one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, which has been shown to be an efficient method for producing 3-methyleneindan-1-ols with high enantioselectivity and excellent yields . Another method involves a palladium-catalyzed ortho-bromination of substituted benzaldoximes, which can be used to synthesize substituted 2-bromobenzaldehydes with good overall yields . These methods highlight the versatility of brominated benzaldehydes as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be significantly affected by the presence of bromine atoms. For instance, in a new polymorph of 2-bromo-5-hydroxybenzaldehyde, the Br atom deviates from the plane of the benzene ring, and the aldehyde group is twisted, which can influence the compound's reactivity . Similarly, the introduction of bromine atoms can affect the electronic properties and stability of the molecules, as seen in the study of 2,3-dimethoxybenzaldehyde derivatives .

Chemical Reactions Analysis

Brominated benzaldehydes participate in various chemical reactions, which are essential for the synthesis of diverse organic compounds. For example, 2-bromobenzaldehyde can react with primary amines under carbon monoxide to yield 3-(alkylamino)isoindolin-1-ones , or with phenols to produce 3-phenoxy-1,3-dihydro-1-isobenzofuranones . These reactions demonstrate the reactivity of brominated benzaldehydes in carbonylative cyclization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes can be influenced by the presence of bromine and other substituents. The vibrational spectra and molecular structure of 2-fluoro-4-bromobenzaldehyde have been studied, revealing the formation of a molecular dimer through intermolecular hydrogen bonding . Additionally, the substitution of bromine atoms has been shown to enhance the nonlinear third-order susceptibility, which is a desirable property for nonlinear optical (NLO) materials .

Scientific Research Applications

Synthetic Applications in Palladium-Catalyzed Cross-Coupling

3-Bromo-2,6-difluorobenzaldehyde and similar bromobenzaldehydes have been extensively utilized in synthetic chemistry. Specifically, their use under palladium-catalyzed cross-coupling conditions has been significant. This approach facilitates the construction of a wide range of compounds with potential biological, medicinal, and material applications, showcasing the versatility of these brominated compounds in synthetic chemistry (Ghosh & Ray, 2017).

Formation of Novel Chelating Ligands and Optical Properties

The Friedländer approach has been applied to derivatives of 3-bromobenzaldehyde, such as the synthesis of 6-bromoquinoline derivatives. These derivatives have been used to create bidentate and tridentate ligands, demonstrating potential applications in coordination chemistry. The optical properties of these compounds, particularly their high emission quantum yield, further indicate their utility in materials science (Hu, Zhang, & Thummel, 2003).

Catalytic Applications

A tetra-nuclear macrocyclic Zn(II) complex synthesized using a derivative of 3-bromobenzaldehyde has shown promising results as a catalyst for the oxidation of benzyl alcohol. This highlights the potential of bromobenzaldehydes in catalysis, particularly in selective oxidation reactions (Wang et al., 2021).

Nonlinear Optical Properties

The substitution effects on benzaldehydes, including brominated derivatives, have been studied for their impact on linear and third-order nonlinear optical properties. Bromine substitution was found to enhance the nonlinear optical susceptibility of the compounds, indicating their potential application in the development of nonlinear optical (NLO) materials (Aguiar et al., 2022).

Safety And Hazards

3-Bromo-2,6-difluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral . It should be stored in cool, dry conditions in well-sealed containers, and it is incompatible with oxidizing agents .

Relevant Papers Unfortunately, specific papers related to 3-Bromo-2,6-difluorobenzaldehyde were not found in the search results .

properties

IUPAC Name

3-bromo-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBHKEYDKAWFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622808
Record name 3-Bromo-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-difluorobenzaldehyde

CAS RN

398456-82-1
Record name 3-Bromo-2,6-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398456-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,6-difluorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Okamura, T Nakamura, S Yagi, T Maeda… - RSC …, 2016 - pubs.rsc.org
Novel bis- and tris-cyclometalated iridium(III) complexes bearing a benzoyl group on each fluorinated 2-phenylpyridinate ligand were developed, aimed at the development of blue …
Number of citations: 28 pubs.rsc.org
G Koidan, AN Hurieva, AB Rozhenko… - The Journal of …, 2023 - ACS Publications
Silylformamidine 1 exists in equilibrium with its carbenic form 1′ due to an easy migration of the silyl group. The reaction of 1 with variously substituted fluorobenzenes proceeds as an …
Number of citations: 1 pubs.acs.org
AS Cornec, L Monti, J Kovalevich… - Journal of medicinal …, 2017 - ACS Publications
Alzheimer’s disease (AD) is a complex, multifactorial disease in which different neuropathological mechanisms are likely involved, including those associated with pathological tau and …
Number of citations: 45 pubs.acs.org
岡村奈生己 - 2018 - omu.repo.nii.ac.jp
From the viewpoint of the development of highly efficient organic light-emitting diodes (OLED), electrophosphorescent devices have been attracting considerable attention for the last …
Number of citations: 3 omu.repo.nii.ac.jp

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